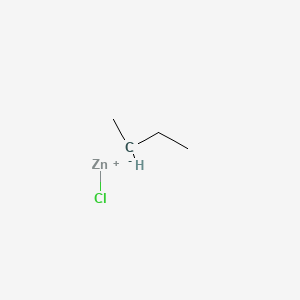

butane;chlorozinc(1+)

Beschreibung

Butane (C₄H₁₀) is a linear alkane hydrocarbon widely used as a solvent and fuel. Its physical properties, such as low viscosity and volatility, make it effective in industrial applications like bitumen processing. Studies show that butane interacts dynamically with materials like covalent organic frameworks (COFs), inducing reversible structural transitions under varying gas concentrations . In solvent-bitumen systems, butane partitions into light liquid phases, enriching them with lighter components while leaving heavier phases (e.g., asphaltenes) less saturated .

Chlorozinc(1+) (ClZn⁺, CAS 16060-83-6) is a zinc chloride ion with a molecular weight of 100.8 g/mol . It is used in organometallic synthesis, such as in tert-butoxycarbonylmethanide complexes, where it acts as a reactive intermediate . Its properties, including high polarity and coordination capacity, differentiate it from other zinc halides like bromozinc(1+) (BrZn⁺) .

Eigenschaften

CAS-Nummer |

74133-06-5 |

|---|---|

Molekularformel |

C4H9ClZn |

Molekulargewicht |

157.9 g/mol |

IUPAC-Name |

butane;chlorozinc(1+) |

InChI |

InChI=1S/C4H9.ClH.Zn/c1-3-4-2;;/h3H,4H2,1-2H3;1H;/q-1;;+2/p-1 |

InChI-Schlüssel |

AOBPAYVYVWNNMC-UHFFFAOYSA-M |

Kanonische SMILES |

CC[CH-]C.Cl[Zn+] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of butane;chlorozinc(1+) typically involves the reaction of butane with zinc chloride under specific conditions. One common method is the chlorination of butane to form chlorobutane, followed by the reaction with zinc chloride to form the desired compound. The reaction conditions often include:

Temperature: The reaction is usually carried out at elevated temperatures to facilitate the chlorination process.

Catalysts: Catalysts such as dimethyl sulfoxide (DMSO) can be used to enhance the reaction efficiency.

Industrial Production Methods

In an industrial setting, the production of butane;chlorozinc(1+) may involve large-scale chlorination reactors where butane is continuously fed and reacted with chlorine gas in the presence of zinc chloride. The process is optimized for high yield and purity, with careful control of reaction parameters to minimize by-products and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

Butane;chlorozinc(1+) undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products.

Reduction: Reduction reactions can convert it back to its constituent elements.

Substitution: The chlorine atom in the compound can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include oxygen and peroxides.

Reducing Agents: Reducing agents such as hydrogen gas or metal hydrides are used.

Substitution Reagents: Halogenating agents like chlorine or bromine are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield butanol or butanoic acid, while substitution reactions can produce various halogenated butanes .

Wissenschaftliche Forschungsanwendungen

Butane;chlorozinc(1+) has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex organic molecules.

Biology: The compound’s reactivity makes it useful in biochemical studies involving enzyme-catalyzed reactions.

Medicine: Research is ongoing into its potential use in drug synthesis and as a precursor for pharmaceuticals.

Industry: It is employed in the production of polymers, resins, and other industrial chemicals .

Wirkmechanismus

The mechanism by which butane;chlorozinc(1+) exerts its effects involves the interaction of the zinc cation with various molecular targets. The zinc ion can coordinate with electron-rich sites on organic molecules, facilitating reactions such as nucleophilic substitution and electrophilic addition. These interactions are crucial for the compound’s role in catalysis and organic synthesis .

Vergleich Mit ähnlichen Verbindungen

Phase Behavior and Structural Dynamics

Butane in Bitumen Mixtures

- At 50–150°C, butane forms two liquid phases in bitumen: a solvent-enriched light phase (butane content: ~0.5–0.7 weight fraction) and an asphaltene-rich heavy phase (~0.1–0.3 weight fraction) .

- Increasing pressure enhances component extraction into the light phase but reduces butane solubility in the heavy phase .

Chlorozinc(1+) Coordination Behavior

- Chlorozinc(1+)’s small ionic radius and high charge density enable strong coordination with organic ligands, as seen in COF systems where structural expansion under butane flow is less pronounced than with THF .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.